3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide typically involves the chlorination of N-methyl-1-benzothiophene-2-carboxamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
- 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide
- 3-chloro-N-(2-cyanophenyl)-1-benzothiophene-2-carboxamide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-methyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c1-12-10(13)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPFRQNWBMZKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.